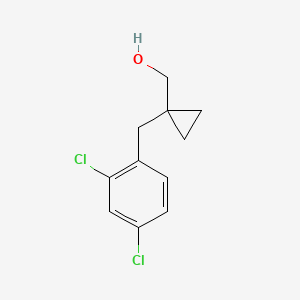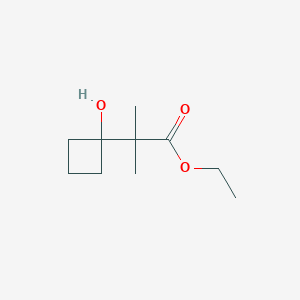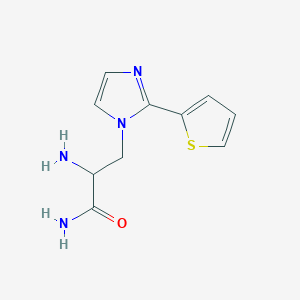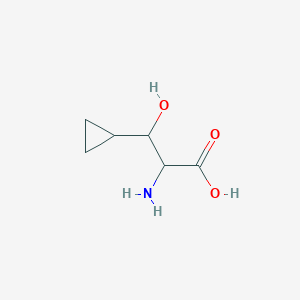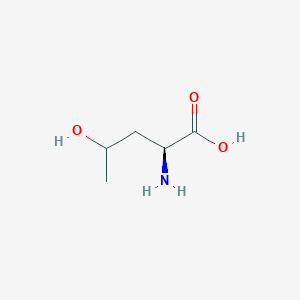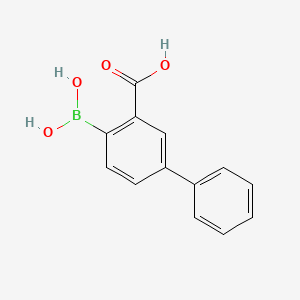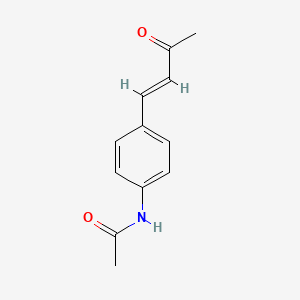![molecular formula C7F8LiNO2S B13623277 Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is a complex organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a thiazole ring substituted with trifluoromethyl groups and a difluoroacetate moiety, making it a subject of study in advanced materials and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate typically involves the reaction of 2,5-bis(trifluoromethyl)-1,3-thiazole with lithium difluoroacetate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the lithium salt. The mixture is stirred at low temperatures, often under an inert atmosphere like nitrogen or argon, to ensure the stability of the reactive intermediates.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored and controlled to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the difluoroacetate moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
科学的研究の応用
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
作用機序
The mechanism by which Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The difluoroacetate moiety may also play a role in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI): Another lithium salt with high thermal stability and ionic conductivity, commonly used in electrolytes for lithium-ion batteries.
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in electrochemical applications.
Uniqueness
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is unique due to its combination of a thiazole ring and difluoroacetate moiety, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound for various advanced applications.
特性
分子式 |
C7F8LiNO2S |
|---|---|
分子量 |
321.1 g/mol |
IUPAC名 |
lithium;2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate |
InChI |
InChI=1S/C7HF8NO2S.Li/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15;/h(H,17,18);/q;+1/p-1 |
InChIキー |
SUMDNRHNNLLHOX-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
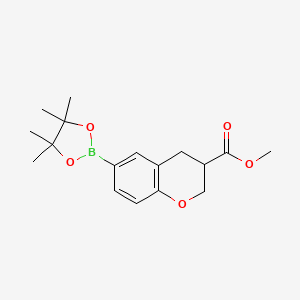
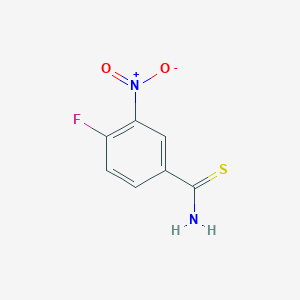

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
